molecular formula C13H19Cl2N3 B1396947 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride CAS No. 1332530-95-6

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Cat. No. B1396947
M. Wt: 288.21 g/mol
InChI Key: XJRLPZGYRMAGQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is complex, enabling its potential in various fields such as drug development and material synthesis. The InChI code for this compound is 1S/C13H17N3/c1-2-16-12-8-4-3-6-10 (12)15-13 (16)11-7-5-9-14-11/h3-4,6,8,11,14H,2,5,7,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure. The molecular weight of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride is 215.3 .

Scientific Research Applications

Histamine-3 Receptor Antagonism

  • Compounds related to 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride have been studied for their potential as histamine-3 receptor antagonists. This research is significant in exploring new treatments for disorders related to neurotransmitter imbalances (Zhou et al., 2012).

Environmentally Friendly Synthesis

  • Research has been conducted on more environmentally friendly and cost-effective synthesis methods for producing benzimidazole derivatives, including those similar to 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride (Sweeney et al., 2017).

Synthesis and Properties of Derivatives

  • Studies have been carried out on the synthesis and properties of various substituted benzimidazoles, exploring the versatility and potential applications of these compounds in different chemical reactions (Mickevičienė et al., 2014).

Antimicrobial Activities

  • Some derivatives of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride have been synthesized and shown notable antimicrobial activities, indicating their potential in developing new antimicrobial agents (Demirayak et al., 1999).

Inhibition of HIV-1 Reverse Transcriptase

  • Derivatives of 1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase, contributing to research in HIV treatment (Silvestri et al., 2000).

Catalysis Research

  • Research on the use of benzimidazole derivatives in catalysis, particularly in alkylation reactions, has been conducted, highlighting the potential of these compounds in various chemical synthesis processes (Ulu et al., 2017).

Pharmacological Activity Exploration

  • Studies on 2-dialkylaminobenzimidazoles have explored their potential pharmacological activities, including antiarrhythmic and antiaggregation effects, offering insights into new therapeutic applications (Zhukovskaya et al., 2017).

properties

IUPAC Name

1-ethyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11;;/h3-4,6,8,11,14H,2,5,7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLPZGYRMAGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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